N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a complex organic compound that features a combination of imidazole, pyrimidine, and furan moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Final Coupling: The final step involves coupling the furan ring with the previously synthesized imidazole-pyrimidine compound through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine.
Furan Derivatives: Compounds like furosemide and nitrofurantoin.
Uniqueness
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of potential biological activities. This structural complexity allows for multiple modes of action and interactions with various biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJCBDLOYOFWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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